molecular formula C14H16N4O3S B2544928 3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034249-07-3

3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2544928
CAS No.: 2034249-07-3
M. Wt: 320.37
InChI Key: ZDTHSISNIRORQB-UHFFFAOYSA-N
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Description

“3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide” is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide” typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the methoxypyridazinyl group, and the attachment of the thiophenyl group. Common reagents and conditions might include:

    Formation of Pyrrolidine Ring: This could involve cyclization reactions using amines and carbonyl compounds.

    Introduction of Methoxypyridazinyl Group: This step might involve nucleophilic substitution reactions.

    Attachment of Thiophenyl Group: This could be achieved through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the thiophenyl ring.

    Reduction: Reduction reactions could target the pyridazinyl ring or the carboxamide group.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the pyridazinyl or thiophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens or organometallic compounds might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide” would depend on its specific biological target. Potential mechanisms could include:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Carboxamides: Other compounds in this class might include various substituted pyrrolidine carboxamides with different functional groups.

    Methoxypyridazinyl Derivatives: Compounds with similar methoxypyridazinyl groups but different core structures.

    Thiophenyl Derivatives: Molecules containing thiophenyl groups attached to different scaffolds.

Uniqueness

The uniqueness of “3-((6-methoxypyridazin-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide” could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-20-11-4-5-12(17-16-11)21-10-6-7-18(9-10)14(19)15-13-3-2-8-22-13/h2-5,8,10H,6-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTHSISNIRORQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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